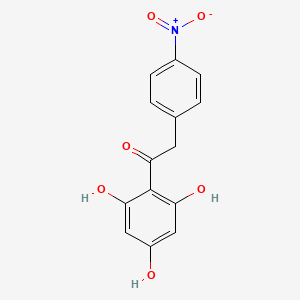
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to the ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the condensation of 4-nitrobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
科学的研究の応用
2-(4-ニトロフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗炎症作用と抗酸化作用について研究されています。
工業: 発色団としての性質により、染料や顔料の開発に利用されています。
作用機序
2-(4-ニトロフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノンの作用機序は、特定の分子標的との相互作用を含みます。例えば、その抗酸化活性は、トリヒドロキシフェニル基がフリーラジカルを捕捉する能力に起因します。ニトロフェニル基は、酵素や受容体と相互作用することで、化合物の生物活性にも寄与する可能性があります。
類似の化合物:
- 2-(4-アミノフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノン
- 2-(4-メトキシフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノン
- 2-(4-クロロフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノン
比較: 2-(4-ニトロフェニル)-1-(2,4,6-トリヒドロキシフェニル)エタノンは、ニトロ基の存在によりユニークです。ニトロ基は、異なる置換基を持つ類似体と比較して、明確な電子的な性質と立体的な性質を付与します。トリヒドロキシフェニル基は、その抗酸化活性を高め、薬学化学において貴重な化合物となっています。
類似化合物との比較
- Ethanone, 2-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-
Comparison: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The trihydroxyphenyl group also enhances its antioxidant activity, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
15485-67-3 |
|---|---|
分子式 |
C14H11NO6 |
分子量 |
289.24 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-6-12(18)14(13(19)7-10)11(17)5-8-1-3-9(4-2-8)15(20)21/h1-4,6-7,16,18-19H,5H2 |
InChIキー |
JFWOJRCRRTUMLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
溶解性 |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


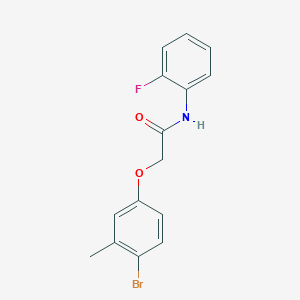
![N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
![Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate](/img/structure/B11109964.png)
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109967.png)
![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11109987.png)
![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11109992.png)
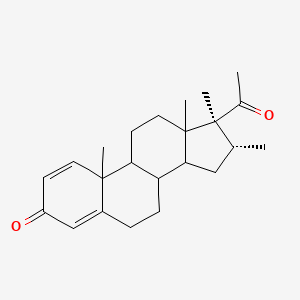
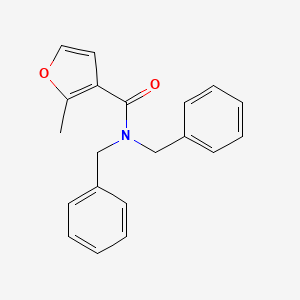
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11110007.png)
![4-[2-(Dodecanoylamino)phenoxy]phthalic acid](/img/structure/B11110014.png)
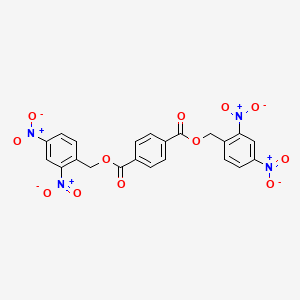
![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)
